molecular formula C19H16Cl2N2O3 B11174211 3-(2,6-dichlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11174211
M. Wt: 391.2 g/mol
InChI Key: FYLIACFQBGQMAW-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the oxazole ring, followed by the introduction of the dichlorophenyl and ethoxyphenyl groups under controlled reaction conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new compounds with altered chemical properties.

Scientific Research Applications

3-(2,6-dichlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be employed in biochemical studies to investigate its interactions with biological molecules and pathways.

    Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in therapeutic applications or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2,6-dichlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its oxazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C19H16Cl2N2O3

Molecular Weight

391.2 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H16Cl2N2O3/c1-3-25-13-9-7-12(8-10-13)22-19(24)16-11(2)26-23-18(16)17-14(20)5-4-6-15(17)21/h4-10H,3H2,1-2H3,(H,22,24)

InChI Key

FYLIACFQBGQMAW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C

Origin of Product

United States

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